molecular formula C11H23NO B13304252 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B13304252
M. Wt: 185.31 g/mol
InChI Key: DTZHWCAYRYVNBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbutan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the amino group can participate in various chemical interactions. These interactions can affect biological pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of a cyclohexanol ring and a 3-methylbutan-2-ylamino group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-(3-methylbutan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)9(3)12-10-6-4-5-7-11(10)13/h8-13H,4-7H2,1-3H3

InChI Key

DTZHWCAYRYVNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1CCCCC1O

Origin of Product

United States

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